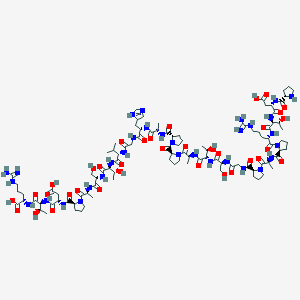
3-Amino-5-phenylthiophene-2-carboxamide
Vue d'ensemble
Description
3-Amino-5-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications : A study by Song (2007) describes the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide. These compounds show potential therapeutic applications in psychosis, memory impairment, and drug abuse (Yang-Heon Song, 2007).
Pharmaceutical Synthesis : Chiriapkin et al. (2021) optimized the synthesis conditions and developed a HPLC analysis method for pharmacologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This research is aimed at the synthesis of active pharmaceutical substances (A. Chiriapkin, I. Kodonidi, & M. Larsky, 2021).
Antimicrobial Agents : Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showing potential as antimicrobial agents with promising biological evaluation results (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Cancer Treatment : Threadgill et al. (1991) investigated nitrothiophene-5-carboxamides with strong tertiary amine bases or oxiranes as potential radiosensitizers and bioreductively activated cytotoxins for treating hypoxic mammalian cells and cancer (M. Threadgill et al., 1991).
PARP Inhibitors : A study by Shinkwin et al. (1999) demonstrated the potential of thiophenecarboxamides as inhibitors of poly(ADP-ribose)polymerase (PARP), which may enhance cancer radiotherapy and chemotherapy (A. Shinkwin, W. Whish, & M. Threadgill, 1999).
Antibacterial Activity : Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, and evaluated their antibacterial activity. This research contributes to antimicrobial drug discovery (K. C. Prasad et al., 2017).
Environmental Applications : Zamani et al. (2009) developed a Cr3+ membrane sensor based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (APC), which effectively detects Cr3+ ions in biological samples and wastewater from chromium electroplating industries (H. Zamani et al., 2009).
Antibiotic and Antibacterial Drugs : Ahmed (2007) demonstrated the successful synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide, showing its potential as a new antibiotic and antibacterial agent (G. Ahmed, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYDYQWWQHRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373412 | |
| Record name | 3-amino-5-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-70-6 | |
| Record name | 3-amino-5-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122375-70-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)




![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)





